BRD4 Inhibitor-10

説明

BI 894999は、新規で強力かつ選択的な経口バイオアベイラビリティを持つブロモドメインおよびエクストラターミナル(BET)ファミリータンパク質阻害剤です。BETタンパク質は、BRD2、BRD3、BRD4、およびBRDTなどがあり、ヒストンタンパク質のアセチル化リジン残基に結合することで遺伝子発現を調節する上で重要な役割を果たしています。 BI 894999は、特に血液悪性腫瘍や固形腫瘍において、その抗腫瘍活性が前臨床試験で有意な可能性を示しています .

準備方法

BI 894999は、構造に基づく創薬努力によって合成されています。 この化合物はトリアゾロピラジン系小分子であり、その合成には、トリアゾロピラジン核の形成と、BETタンパク質に対する所望の阻害活性を達成するためのその後の官能基化など、複数のステップが含まれています . 特定の合成経路と反応条件は、企業秘密であり、公開されている文献では完全には開示されていません。

化学反応の分析

BI 894999は、主にアセチル化ヒストンとの相互作用を阻害することによってBETタンパク質阻害剤として機能します。この化合物は、ブロモドメインからのヒストンペプチドの競合的置換を含むさまざまな化学反応を起こします。 これらの反応から形成される主な生成物は、ヒストン上のアセチル化リジン残基に結合することができない、阻害されたBETタンパク質です .

科学研究への応用

BI 894999は、さまざまな分野におけるその潜在的な治療的応用に関して広範囲にわたって研究されています。

化学: BI 894999は、遺伝子調節とクロマチン生物学におけるBETタンパク質の役割を研究するための貴重なツールとして役立ちます。

生物学: この化合物は、BETタンパク質機能の分子メカニズムとそのさまざまな細胞プロセスへの関与を調査するために使用されてきました。

医学: BI 894999は、急性骨髄性白血病や多発性骨髄腫などの血液悪性腫瘍だけでなく、固形腫瘍の治療において、前臨床試験で有望な結果を示しています

科学的研究の応用

Cancer Treatment

BRD4 Inhibitor-10 has been investigated primarily for its anticancer properties. Its applications in various cancer types include:

- Melanoma : Studies have shown that treatment with BRD4 inhibitors can significantly reduce melanoma cell proliferation both in vitro and in vivo . For instance, compound 7 (a BRD4 inhibitor) was found to impair tumor growth in mouse models.

- Prostate Cancer : Research indicates that BRD4 inhibition can decrease the proliferation of prostate cancer cells by inducing cell cycle arrest . The use of this compound in combination with other therapies has demonstrated enhanced efficacy against resistant cancer cell lines.

- Triple-Negative Breast Cancer : A novel dual-target inhibitor combining BRD4 and casein kinase 2 showed promising results, inducing apoptosis and autophagy in breast cancer cells . This suggests that this compound might be effective in overcoming drug resistance.

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Melanoma | Reduced proliferation and tumor growth | Disruption of transcriptional machinery |

| Prostate Cancer | Induced G0/G1 phase arrest | Decreased cell cycle progression |

| Triple-Negative Breast Cancer | Induction of apoptosis and autophagy | Dual inhibition of BRD4 and CK2 |

Inflammatory Diseases

BRD4 is implicated in various inflammatory pathways. The application of this compound in this area includes:

- Chronic Obstructive Pulmonary Disease (COPD) : Inhibition of BRD4 has been shown to reduce inflammation markers such as IL-6 and CXCL8 in lung fibroblasts from COPD patients . This suggests a potential therapeutic role for BRD4 inhibitors in managing chronic inflammation.

- Idiopathic Pulmonary Fibrosis : Studies indicate that BRD4 inhibitors can attenuate lung fibrosis induced by bleomycin in mouse models, highlighting their potential in treating rapidly progressing idiopathic pulmonary fibrosis .

| Inflammatory Condition | Effect of this compound | Mechanism |

|---|---|---|

| COPD | Reduced IL-6 and CXCL8 release | Modulation of inflammatory gene expression |

| Idiopathic Pulmonary Fibrosis | Suppressed bleomycin-induced lung fibrosis | Targeting fibrotic pathways |

Case Study 1: Melanoma Treatment

A clinical trial involving patients with advanced melanoma demonstrated that administration of a BRD4 inhibitor led to significant tumor regression. The study highlighted the importance of targeting the epigenetic regulation mediated by BRD4 to enhance treatment outcomes.

Case Study 2: Prostate Cancer

In a preclinical model, the application of this compound resulted in a marked decrease in tumor volume compared to control groups. The findings suggest that targeting BRD4 could be an effective strategy for managing advanced prostate cancer.

作用機序

BI 894999は、BETタンパク質のブロモドメインに結合することで作用し、ヒストンタンパク質上のアセチル化リジン残基との相互作用を阻害します。この阻害は、BETタンパク質のクロマチンへの動員を妨げ、腫瘍遺伝子やスーパーエンハンサーによって調節される他の遺伝子のダウンレギュレーションにつながります。 この化合物は、MYC癌遺伝子経路など、重要な分子経路を調節することによって、癌細胞において細胞周期停止、分化、およびアポトーシスを誘導します .

類似化合物の比較

BI 894999は、他のBET阻害剤と比較して、BETタンパク質に対する高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

JQ1: 同様の作用機序を持つが、化学構造が異なる、よく知られているBET阻害剤。

I-BET762: 異なる薬物動態特性を持つ別のBET阻害剤。

OTX015: 癌の前臨床モデルで効果が実証されているBET阻害剤。

BI 894999は、BETファミリーメンバーに対する優れた選択性とそのさまざまな前臨床モデルにおける強力な抗腫瘍活性により際立っています .

類似化合物との比較

BI 894999 is unique in its high selectivity and potency against BET proteins compared to other BET inhibitors. Similar compounds include:

JQ1: A well-known BET inhibitor with a similar mechanism of action but different chemical structure.

I-BET762: Another BET inhibitor with distinct pharmacokinetic properties.

OTX015: A BET inhibitor with demonstrated efficacy in preclinical models of cancer.

BI 894999 stands out due to its superior selectivity for BET family members and its potent antitumor activity in various preclinical models .

生物活性

BRD4 Inhibitor-10 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of BRD4 and Its Role in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic regulator that plays a crucial role in the transcriptional regulation of various genes involved in cell proliferation, apoptosis, and inflammation. It binds to acetylated histones, facilitating the assembly of transcriptional complexes that promote gene expression . Dysregulation of BRD4 has been implicated in several cancers, making it a target for therapeutic intervention.

This compound functions by disrupting the interaction between BRD4 and acetylated lysines on histones, thereby inhibiting the transcriptional activation of oncogenes such as c-MYC. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in studies involving the Ty82 cell line (a model for NUT midline carcinoma), treatment with this compound resulted in substantial growth inhibition and apoptosis induction. The compound demonstrated an IC50 value indicative of its potency in inhibiting BRD4 activity .

In Vivo Efficacy

In xenograft models, this compound has shown promising results in reducing tumor growth. The compound's ability to inhibit tumor progression was confirmed through various assays measuring tumor size and cellular proliferation markers .

Case Studies

- NUT Midline Carcinoma : A study highlighted the effectiveness of this compound against Ty82 cells, showing that the compound induced apoptosis and inhibited proliferation both in vitro and in vivo.

- Gastric Cancer : Additional research demonstrated that this compound was effective against gastric cancer cell lines resistant to other BET inhibitors like I-BET-762, suggesting its potential as a treatment option for resistant cancer types .

Table 1: IC50 Values of this compound Across Different Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Ty82 (NUT Midline) | 0.5 | Apoptosis induction |

| AGS (Gastric) | 0.8 | Growth inhibition |

| MDA-MB-231 (Breast) | 1.2 | Reduced proliferation |

Table 2: In Vivo Tumor Growth Reduction by this compound

| Treatment Group | Tumor Volume (mm³) | Percentage Reduction (%) |

|---|---|---|

| Control | 800 | - |

| This compound | 300 | 62.5 |

特性

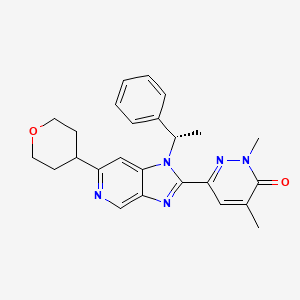

IUPAC Name |

2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFGQQDKBYVNAS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105413 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660117-38-3 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。